3-ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
Overview
Description
3-ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, or 3EENP, is an important chemical compound used in a variety of scientific research applications. It is an organic compound with a molecular formula of C10H13N3OS2, and has been found to be useful in a variety of biochemical and physiological studies.
Scientific Research Applications
3EENP has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as a probe for studying the structure of DNA, and as a tool for studying the structure and function of enzymes. It has also been used as a tool for studying the structure and function of cell membranes, and as a tool for studying the structure and function of cell signaling pathways.
Mechanism Of Action
The mechanism of action of 3EENP is not fully understood. However, it is believed that the compound binds to proteins, DNA, and enzymes in a specific manner, allowing it to be used as a tool for studying their structure and function. It is believed that the binding of 3EENP to proteins, DNA, and enzymes is mediated by hydrogen bonding and Van der Waals forces.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3EENP are not fully understood. However, it is believed that the compound can affect the structure and function of proteins, DNA, and enzymes, which can have an effect on the biochemical and physiological processes of the body. It is also believed that the compound can affect cell signaling pathways, which can have an effect on the biochemical and physiological processes of the body.
Advantages And Limitations For Lab Experiments
The advantages of using 3EENP for lab experiments include its low cost, high solubility in water, and its ability to bind to proteins, DNA, and enzymes. The limitations of using 3EENP for lab experiments include its instability in acidic and alkaline solutions, its potential toxicity, and its potential to cause false positives in certain tests.
Future Directions
The future directions for 3EENP include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research into its stability in acidic and alkaline solutions, its potential toxicity, and its potential to cause false positives in certain tests could help to improve its use in lab experiments. Finally, further research into its potential applications in drug development could lead to the development of new therapeutic agents.
properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S2/c1-3-15-5-6(8(14-15)17-4-2)7(16)11-9-12-13-10(18)19-9/h5H,3-4H2,1-2H3,(H,13,18)(H,11,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUABXUFBKXVOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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